(5-Aminopyridin-3-yl)boronic acid
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Overview
Description
(5-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. It is characterized by the presence of an amino group at the 5-position and a boronic acid group at the 3-position of a pyridine ring.
Mechanism of Action
Target of Action
The primary target of (5-Aminopyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound exhibits low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Aminopyridin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: (5-Aminopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using copper catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Chan-Lam Coupling: Utilizes copper catalysts, bases like triethylamine, and solvents such as dichloromethane.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Chan-Lam Coupling: Yields arylamines and aryloxy compounds, which are valuable in medicinal chemistry.
Scientific Research Applications
(5-Aminopyridin-3-yl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
(5-Bromopyridin-3-yl)boronic acid: Similar structure but with a bromine atom instead of an amino group.
(2-Aminopyridin-5-yl)boronic acid pinacol ester: Contains a pinacol ester group, offering different reactivity and solubility properties.
Uniqueness: (5-Aminopyridin-3-yl)boronic acid is unique due to its combination of an amino group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHYRRFTYDWTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680676 |
Source
|
Record name | (5-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169748-84-8 |
Source
|
Record name | B-(5-Amino-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1169748-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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